molecular formula C7H11N3O2S B6210603 tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate CAS No. 1996256-17-7

tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate

Cat. No.: B6210603
CAS No.: 1996256-17-7
M. Wt: 201.2
InChI Key:
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Description

tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate: is a chemical compound with the molecular formula C7H11N3O2S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiadiazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate has several scientific research applications:

Comparison with Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and have similar chemical properties.

    tert-butyl carbamate derivatives: Compounds with the tert-butyl carbamate group exhibit similar reactivity and applications.

Uniqueness: tert-butyl N-(1,2,3-thiadiazol-4-yl)carbamate is unique due to its specific combination of the tert-butyl carbamate and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1996256-17-7

Molecular Formula

C7H11N3O2S

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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